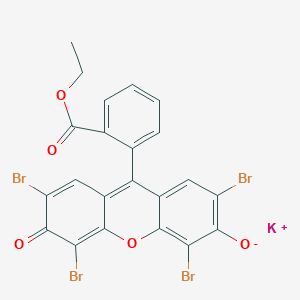

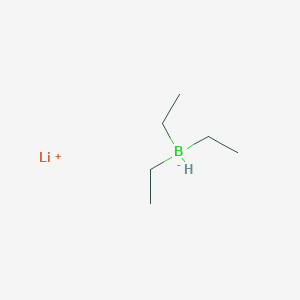

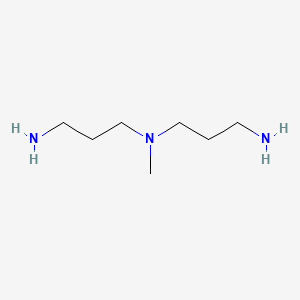

![molecular formula C25H25ClN2 B7799233 1-ethyl-2-[3-(1-ethylquinolin-1-ium-2-yl)prop-2-enylidene]quinoline;chloride](/img/structure/B7799233.png)

1-ethyl-2-[3-(1-ethylquinolin-1-ium-2-yl)prop-2-enylidene]quinoline;chloride

Descripción general

Descripción

Es ampliamente utilizado como tinción histológica y en el estudio de polisacáridos bacterianos . El compuesto tiene la fórmula molecular C25H25ClN2 y un peso molecular de 388,94 . Es conocido por su vibrante color azul y se utiliza en diversas aplicaciones científicas e industriales.

Mecanismo De Acción

El mecanismo de acción del Azul de Quinaldina implica su solubilidad en lípidos, lo que le permite interactuar con las membranas celulares y otras estructuras que contienen lípidos . Esta propiedad lo hace eficaz en aplicaciones de rastreo y tinción, revelando patrones espaciotemporales en sistemas biológicos.

Métodos De Preparación

El Azul de Quinaldina se puede sintetizar mediante varios métodos. Un método común implica la reacción de derivados de anilina con acetaldehído bajo irradiación de microondas sin ningún solvente . El ácido clorhídrico se utiliza a menudo como catalizador en esta reacción, proporcionando altos rendimientos. Los métodos de producción industrial pueden implicar el uso de catalizadores reciclados y condiciones de reacción sin solventes para promover procesos químicos más ecológicos y sostenibles .

Análisis De Reacciones Químicas

El Azul de Quinaldina experimenta varias reacciones químicas, que incluyen:

Oxidación: El Azul de Quinaldina se puede oxidar para formar diferentes productos dependiendo de los reactivos y las condiciones utilizadas.

Reducción: La hidrogenación de derivados de quinaldina puede producir 2-metiltetrahidroquinolina.

Sustitución: El compuesto puede participar en reacciones de sustitución con varios reactivos, formando diferentes derivados.

Los reactivos comunes utilizados en estas reacciones incluyen hidrógeno, ácido clorhídrico y varios agentes oxidantes. Los principales productos formados dependen de las condiciones de reacción y los reactivos específicos utilizados.

Aplicaciones Científicas De Investigación

El Azul de Quinaldina tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como colorante en la síntesis de otros compuestos y como indicador de pH.

Biología: Employed as a histological stain to study bacterial polysaccharides.

Medicina: Investigated for its potential use in antimalarial treatments and other pharmaceutical applications.

Industria: Utilized in the manufacturing of dyes, food colorants, and other industrial products.

Comparación Con Compuestos Similares

El Azul de Quinaldina pertenece a la clase de colorantes trimethinecianina simétricos, que incluye varios compuestos similares:

- 1,1′-Dietil-2,2′-carbocyanina cloruro

- 1,1′-Dietil-2,2′-cianina yoduro

- 1,1′-Dietil-4,4′-carbocyanina yoduro

Estos compuestos comparten características estructurales y aplicaciones similares, pero pueden diferir en sus propiedades y usos específicos . El Azul de Quinaldina es único en su máxima absorción específica y su uso generalizado en la tinción histológica y los estudios de polisacáridos bacterianos .

Propiedades

IUPAC Name |

1-ethyl-2-[3-(1-ethylquinolin-1-ium-2-yl)prop-2-enylidene]quinoline;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N2.ClH/c1-3-26-22(18-16-20-10-5-7-14-24(20)26)12-9-13-23-19-17-21-11-6-8-15-25(21)27(23)4-2;/h5-19H,3-4H2,1-2H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVMNARAKYNRZID-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC=CC2=[N+](C3=CC=CC=C3C=C2)CC)C=CC4=CC=CC=C41.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30883727 | |

| Record name | Quinolinium, 1-ethyl-2-[3-(1-ethyl-2(1H)-quinolinylidene)-1-propen-1-yl]-, chloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30883727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Bright blue-green solid; [Merck Index] | |

| Record name | Quinaldine blue | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16100 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2768-90-3 | |

| Record name | Pinacyanol chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2768-90-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinolinium, 1-ethyl-2-[3-(1-ethyl-2(1H)-quinolinylidene)-1-propen-1-yl]-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Quinolinium, 1-ethyl-2-[3-(1-ethyl-2(1H)-quinolinylidene)-1-propen-1-yl]-, chloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30883727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Quinaldine blue | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.598 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism by which Quinaldine Blue interacts with nucleic acids, and what are the analytical implications of this interaction?

A1: Quinaldine Blue (QB) forms H-aggregates with nucleic acid molecules in aqueous solutions with pH ranging from 5.0 to 8.2. [] This binding event leads to a measurable decrease in QB's absorbance at its peak wavelengths of 598 nm and 548 nm. This phenomenon has been leveraged to develop a sensitive and selective analytical method for quantifying nucleic acids like ctDNA and yRNA. []

Q2: How does the presence of organic acids and aldehydes influence the activation of hydrogen peroxide by copper(II)-amino acid complexes, and how does this relate to Quinaldine Blue?

A2: The oxidation of Quinaldine Blue by copper(II)-amino acid complexes activated by hydrogen peroxide is inhibited by the presence of organic acids and aldehydes. [] This inhibition suggests that these organic compounds interfere with the formation of the reactive species, likely Cu(I)OOH●, responsible for the oxidation of QB. []

Q3: Beyond nucleic acids, what other biological targets have been explored for Quinaldine Blue?

A3: Research has identified Quinaldine Blue as a potential agent against Methicillin-resistant Staphylococcus aureus (MRSA). [] While the exact mechanism of action against MRSA remains unclear, this finding highlights the potential of QB for further exploration in antibacterial drug development. []

Q4: How does Quinaldine Blue interact with other dyes in an aqueous solution, and what are the energetic implications of these interactions?

A4: Quinaldine Blue (QB) can participate in dissimilar associations with anionic dyes like bromocresol purple (BP) and its tetrabromo derivative, as well as 5,5′-dibromo-o-cresolsulfonphthalein. [, , ] These interactions, driven by electrostatic forces between the cationic QB and anionic dyes, lead to the formation of stable associates. [, , ] Semi-empirical calculations suggest that the formation of these associates is energetically favorable, with the energy gain exceeding the systematic errors inherent to the calculations. [, , ] This information offers insights into the behavior of QB in complex dye mixtures and its potential applications in areas like supramolecular chemistry.

Q5: Are there any available spectroscopic data for Quinaldine Blue?

A5: While the provided research articles do not explicitly state the molecular formula or weight of Quinaldine Blue, they do highlight its characteristic absorbance peaks at 598 nm and 548 nm. [] These specific wavelengths are indicative of the compound's electronic structure and can be utilized for its detection and quantification in various applications.

Q6: What are the limitations of the existing research on Quinaldine Blue, and what future directions are warranted?

A6: Current research on Quinaldine Blue primarily focuses on its interactions with specific targets like nucleic acids and other dyes. [, , , ] Further investigation is needed to comprehensively evaluate its potential in areas such as antibacterial drug development, particularly against MRSA. [] Exploring its toxicity profile, pharmacokinetic properties, and long-term effects will be crucial for translating its potential into clinical applications. Additionally, conducting detailed mechanistic studies will provide a deeper understanding of its interactions with various biological systems.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

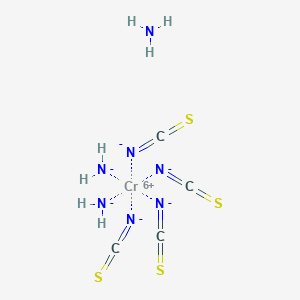

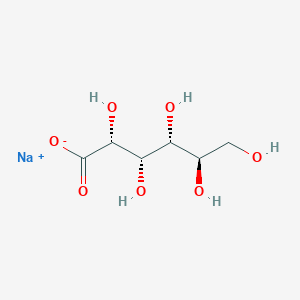

![sodium;(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonate](/img/structure/B7799212.png)

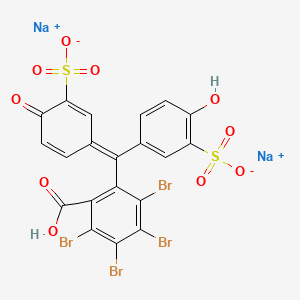

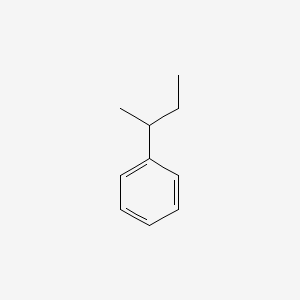

![trisodium;5-[(Z)-(3-carboxylato-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-(2,6-dichloro-3-sulfonatophenyl)methyl]-2-hydroxy-3-methylbenzoate](/img/structure/B7799222.png)